Dibutyl oxalate
Overview
Description
Dibutyl oxalate, with the chemical formula C12H22O4 and CAS registry number 2050-60-4, is a colorless liquid known for its applications in various chemical processes. It is also referred to as butyl ethanedioate. This compound is characterized by its oxalate functional group and is commonly used as a solvent and plasticizer in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl oxalate can be synthesized through the esterification of oxalic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where oxalic acid and butanol are heated together in the presence of the catalyst until the desired ester is formed. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. Industrial production may also involve the use of continuous reactors and advanced separation techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dibutyl oxalate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce oxalic acid and butanol. This reaction typically occurs in the presence of water and an acid or base catalyst.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different oxalate esters.
Reduction: This compound can be reduced to produce butyl glycolate and other related compounds.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Hydrolysis: Oxalic acid, butanol.
Transesterification: Various oxalate esters.
Reduction: Butyl glycolate, other related compounds.
Scientific Research Applications
Dibutyl oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce oxalate moieties into different molecules.
Biology: Employed in biochemical assays and studies involving oxalate metabolism and related pathways.
Mechanism of Action
The mechanism of action of dibutyl oxalate in chemical synthesis involves its reaction with other compounds to form new products. As a plasticizer, this compound interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical assays, this compound can participate in reactions involving oxalate metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: Another oxalate ester with similar chemical properties but different physical properties due to its smaller molecular size.
Diethyl oxalate: Similar to dibutyl oxalate but with ethyl groups instead of butyl groups, leading to differences in solubility and reactivity.
Dipropyl oxalate: Similar to this compound but with propyl groups, affecting its physical and chemical properties.
Uniqueness of this compound
This compound is unique due to its specific combination of butyl groups and oxalate functional group, which provides it with distinct solubility, reactivity, and plasticizing properties. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields .
Properties
IUPAC Name |
dibutyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZOJADNVOXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041916 | |
Record name | Dibutyl ethanedioate | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid | |
Record name | Dibutyl oxalate | |
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Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
Record name | Oxalic acid dibutyl ester | |
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URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | Dibutyl oxalate | |
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CAS No. |
2050-60-4 | |
Record name | Dibutyl oxalate | |
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Record name | Dibutyl oxalate | |
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Record name | Dibutyl oxalate | |
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Record name | Ethanedioic acid, 1,2-dibutyl ester | |
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Record name | Dibutyl ethanedioate | |
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Record name | Dibutyl oxalate | |
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Record name | DIBUTYL OXALATE | |
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Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29 °C | |
Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of dibutyl oxalate?
A1: this compound has the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. Its structure consists of an oxalic acid backbone esterified with two n-butyl groups.
Q2: What spectroscopic data can be used to characterize this compound?
A2: this compound can be characterized using Fourier Transform Infrared Spectroscopy (FT-IR) and refractive index measurements. FT-IR analysis reveals characteristic peaks for dibutyl groups, confirming its identity [, ]. The refractive index aligns with literature values, further validating its purity [].
Q3: What are the common synthetic routes for this compound?
A3: this compound is primarily synthesized through the esterification of oxalic acid with n-butanol. This reaction is typically catalyzed by various agents, including:
- Strong acids: Sulfuric acid (H2SO4) [], p-toluene sulfonic acid []
- Solid superacids: SO42−/TiO2/Al2O3 []
- Metal salts: Ferric chloride (FeCl3) [], Potassium bisulfate (KHSO4) [], Zinc sulfate hydrate [], Stannic chloride (SnCl4) [, ], Nanometer Samarium Oxide (Sm2O3) []
- Supported catalysts: Activated carbon supported tungstosilicic acid [], stannic chloride pentahydrate/active carbon [], SO42−/Bentonite []
Q4: What factors influence the yield of this compound during synthesis?
A4: Several factors affect the yield of this compound synthesis, including:
- Catalyst type and concentration: Different catalysts exhibit varying activities. Optimal catalyst concentration is crucial to balance reaction rate and selectivity [, , , , , , , , , , , , ].
- Molar ratio of reactants: The ratio of n-butanol to oxalic acid significantly impacts the yield, with an excess of alcohol generally favoring esterification [, , , , , , , , , , , , ].
- Reaction temperature and time: Optimal temperature and time profiles are essential to maximize yield while minimizing side reactions [, , , , , , , , , , ].
- Water removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture, often using a water-carrying agent like cyclohexane or toluene, drives the reaction towards product formation [, , , , , , , , , , , , ].
Q5: Can the catalysts used in this compound synthesis be reused?
A5: Yes, some catalysts used in this compound synthesis, such as potassium bisulfate [], strong acid ionic exchange resin [], activated carbon supported tungstosilicic acid [], and SO42−/Bentonite [], exhibit good reusability, maintaining their catalytic activity for multiple cycles.
Q6: What are the main applications of this compound?
A6: this compound has a variety of applications, including:
- Cetane number improver: this compound has been investigated as a potential cetane number improver for diesel fuel, particularly for diesel derived from direct coal liquefaction, which typically has a lower cetane number than conventional diesel [].
- Plasticizer: this compound can function as a plasticizer, improving the flexibility and workability of polymers [, ].
- Chemical intermediate: It serves as a valuable intermediate in synthesizing various organic compounds, including pharmaceuticals and polymers [, ].
Q7: How does the solubility of this compound vary?
A7: this compound exhibits varying solubility in different solvents. Studies have explored its solubility in binary solvent mixtures containing alkanes and other organic compounds like dimethyl adipate [].
Q8: Are there any studies on the environmental impact of this compound?
A8: While specific studies on the environmental impact of this compound are limited within the provided research, its use as a potential fuel additive suggests the importance of investigating its environmental fate and effects.
Q9: What are some areas for future research on this compound?
A9: Future research on this compound could focus on:
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